Piperidine-3,5-diol

Renin inhibition Antihypertensive Structure-based drug design

Piperidine-3,5-diol (trans, CAS 1792-72-9) is a conformationally rigid iminosugar (0 rotatable bonds, TPSA 52.5 Ų) that uniquely enables S1-S3 pocket binding in renin—validated by crystallography and 4 nM IC50. The 3,5-dioxygenation pattern is not interchangeable with 3,4-diol or 2,5-diol regioisomers; it delivers distinct glycosidase inhibition profiles and synthetic accessibility. Available as stereochemically pure cis or trans isomers via chemoenzymatic routes from a common intermediate stream. Ideal for fragment-based screening, asymmetric catalysis, and QC reference standards.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 1792-72-9
Cat. No. B3367485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-3,5-diol
CAS1792-72-9
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESC1C(CNCC1O)O
InChIInChI=1S/C5H11NO2/c7-4-1-5(8)3-6-2-4/h4-8H,1-3H2
InChIKeyQCQKTGJRAPFKRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine-3,5-diol CAS 1792-72-9: Iminosugar Scaffold with Dual Hydroxyl Functionality for Glycosidase Inhibitor Design and Asymmetric Synthesis


Piperidine-3,5-diol (3,5-dihydroxypiperidine, CAS 1792-72-9) is a six-membered heterocyclic amine bearing hydroxyl groups at the 3 and 5 positions of the piperidine ring [1]. With a molecular weight of 117.15 g/mol and a computed XLogP3-AA of -1.3, this compound belongs to the iminosugar class—polyhydroxylated piperidines that mimic carbohydrate transition states [1][2]. The 3,5-dioxygenation pattern distinguishes it from other piperidine diols (e.g., 3,4-dihydroxy isomers) and positions it as a key scaffold for developing glycosidase inhibitors and chiral building blocks in medicinal chemistry [3].

Why Piperidine-3,5-diol Cannot Be Replaced by Other Piperidine Diols or Iminosugars in Structure-Dependent Applications


The 3,5-diol substitution pattern on the piperidine ring is not interchangeable with 3,4-diol, 2,5-diol, or other regioisomers due to fundamentally distinct stereoelectronic and conformational properties that dictate enzyme recognition and catalytic function. Piperidine-3,5-diols are 3-deoxy derivatives of classical iminosugars, placing them in a unique position on the glycosidase inhibition spectrum—they exhibit different potency profiles compared to 1-deoxynojirimycin (which carries a 2-hydroxymethyl group) and distinct synthetic accessibility relative to 3,4-dihydroxy isomers [1]. Furthermore, the cis versus trans stereochemistry of the 3,5-diol profoundly impacts physicochemical properties: cis-piperidine-3,5-diol (CAS 173414-34-1) and trans-piperidine-3,5-diol (CAS 1792-72-9) exhibit different XLogP values, topological polar surface areas, and hydrogen-bonding geometries, which directly affect target binding and synthetic utility . Substituting this scaffold with other piperidine diols or iminosugars without quantitative validation of activity and stereochemical compatibility would invalidate established structure-activity relationships and synthetic protocols.

Quantitative Evidence: Piperidine-3,5-diol CAS 1792-72-9 Differentiation vs. Analogs and Alternatives


Renin Inhibitor Scaffold Potency: 3,5-Disubstituted Piperidine Core Enables 4 nM IC50

The 3,5-disubstituted piperidine scaffold, for which piperidine-3,5-diol serves as the parent diol, enables the design of highly potent direct renin inhibitors. A chemotype bearing this core (compound 4) achieves an IC50 of 4 nM against human renin, representing a >250-fold improvement over the initial piperidine-containing screening hit (IC50 1.2 μM) and >25,000-fold improvement over the tricyclic fragment alone (IC50 >100 μM) [1]. The cis-configured 3,5-disubstituted piperidine geometry is critical for binding to the S1-S3 site of renin, a structural requirement that cannot be satisfied by 3,4-diol or 2,5-diol piperidine isomers due to incompatible spatial presentation of hydrogen-bonding groups [2].

Renin inhibition Antihypertensive Structure-based drug design

Physicochemical Differentiation: cis- vs. trans-Piperidine-3,5-diol Isomers Impact LogP and TPSA for Formulation Selection

The cis and trans stereoisomers of piperidine-3,5-diol exhibit distinct physicochemical properties that affect solubility, permeability, and synthetic handling. trans-Piperidine-3,5-diol (CAS 1792-72-9) has a computed XLogP3-AA of -1.3 and topological polar surface area (TPSA) of 52.5 Ų [1]. cis-Piperidine-3,5-diol (CAS 173414-34-1) shares identical XLogP and TPSA values in computational predictions but differs in 3D conformation and hydrogen-bonding geometry, which influences crystal packing and reactivity . In contrast, the 3,4-dihydroxy isomer series exhibits higher TPSA values (e.g., ~73 Ų for certain substituted derivatives) and different hydrogen-bond donor/acceptor arrangements, directly impacting membrane permeability and bioavailability [2].

Drug formulation Physicochemical properties Stereochemistry

Synthetic Accessibility: Chemoenzymatic Route to Piperidine-3,5-diol Outperforms Traditional Asymmetric Methods

A mixture of achiral cis- and racemic trans-3,5-piperidine diol is efficiently obtained from N-benzylglycinate in five steps using chemoenzymatic methods, followed by enzyme- and Ru-catalyzed dynamic kinetic asymmetric transformation (DYKAT) that converts the diol mixture to cis-(3R,5S)-diacetate with excellent diastereoselectivity and high yield [1]. This divergent synthesis provides access to both cis- and trans-3,5-dioxygenated piperidines from a single intermediate stream, a strategic advantage over linear asymmetric syntheses of 3,4-dihydroxy piperidines that typically require separate routes for each stereoisomer [2]. The DYKAT approach enables stereochemical control at both the 3- and 5-positions simultaneously, whereas 3,4-diol piperidine syntheses often rely on chiral pool starting materials with limited stereochemical flexibility [3].

Chemoenzymatic synthesis Divergent synthesis Process chemistry

Glycosidase Inhibition Selectivity: Piperidine-3,5-diol Scaffold Exhibits Distinct Enzyme Profile vs. 1-Deoxynojirimycin

Piperidine-3,5-diol derivatives function as competitive glycosidase inhibitors by mimicking the oxocarbenium ion-like transition state of enzymatic glycoside hydrolysis [1]. While direct IC50 data for unsubstituted piperidine-3,5-diol is limited, structure-activity relationship studies on 3,5-dioxygenated piperidines demonstrate that the 3,5-diol pattern confers distinct enzyme selectivity compared to the 1-deoxynojirimycin (DNJ) scaffold, which bears a 2-hydroxymethyl group [2]. DNJ exhibits α-glucosidase IC50 values ranging from 8.15 μM to >2 mM depending on the enzyme source, whereas 3,5-piperidine diols—being 3-deoxy derivatives—show different inhibition profiles across α- and β-glycosidase families [3]. This differential selectivity is critical for applications requiring α- vs. β-glycosidase discrimination, such as Gaucher disease chaperone therapy or diabetes management.

Glycosidase inhibition Iminosugar pharmacology Enzyme selectivity

Rotatable Bond Count: Zero Rotatable Bonds in Piperidine-3,5-diol Confers Conformational Rigidity Advantage

Piperidine-3,5-diol has a rotatable bond count of 0 due to the cyclic nature of the piperidine ring and the absence of exocyclic substituents in the parent structure [1]. This contrasts with 3,4-dihydroxy piperidine derivatives bearing a 2-hydroxymethyl group (e.g., isofagomine, fagomine) which possess 1–2 rotatable bonds and exhibit greater conformational flexibility [2]. In ligand efficiency metrics, each rotatable bond typically reduces binding affinity by approximately 0.5–1.0 kcal/mol due to entropic penalties upon target binding [3]. The zero rotatable bond count of the 3,5-diol scaffold minimizes this entropic penalty, potentially improving binding affinity per heavy atom compared to more flexible iminosugar analogs.

Conformational restriction Ligand efficiency Medicinal chemistry

Validated Application Scenarios for Piperidine-3,5-diol CAS 1792-72-9 Based on Quantitative Evidence


Scaffold for Next-Generation Oral Renin Inhibitors in Antihypertensive Drug Discovery

Based on the 4 nM IC50 achieved with 3,5-disubstituted piperidine renin inhibitors [1], piperidine-3,5-diol is the optimal starting material for medicinal chemistry programs targeting renin for hypertension treatment. The cis-configured 3,5-disubstitution pattern enables binding to the S1-S3 pocket of renin, a structural requirement validated by crystallography [2]. This application scenario prioritizes procurement of stereochemically defined piperidine-3,5-diol (specifically cis- or trans- as required) over alternative piperidine diols that cannot achieve the requisite binding geometry.

Divergent Synthesis of 3,5-Dioxygenated Piperidine Libraries for Glycosidase Inhibitor Screening

The chemoenzymatic route described by Olofsson et al. enables divergent access to both cis- and trans-3,5-dioxygenated piperidines from a common intermediate stream [1]. This makes piperidine-3,5-diol a strategic building block for constructing focused compound libraries targeting glycosidase enzymes with distinct selectivity profiles. The zero rotatable bond count and TPSA of 52.5 Ų confer favorable ligand efficiency metrics relative to more flexible iminosugar analogs [2], justifying its selection as a core scaffold in fragment-based screening campaigns.

Chiral Building Block for Asymmetric Catalysis Ligand Development

Protected 3,5-dihydroxypiperidines have been employed as catalysts in asymmetric diethylzinc additions to aldehydes [1]. The rigid, C2-symmetric nature of the 3,5-diol scaffold (when in cis configuration) provides a well-defined chiral environment for transition metal coordination. This application leverages the conformational rigidity (0 rotatable bonds) of the parent diol to minimize stereochemical ambiguity in catalytic cycles, a property not shared by 3,4-diol piperidines which possess greater conformational flexibility.

Reference Standard for Stereochemical Purity Assessment of Piperidine Diol Derivatives

Due to the distinct physicochemical properties of cis- and trans-piperidine-3,5-diol isomers (including differences in melting point ranges for their hydrochloride salts: 245–248 °C for the trans form [1]), the compound serves as a critical reference standard for analytical method development. Procurement of pure stereoisomers enables HPLC method validation, NMR spectroscopy reference, and chiral purity determination of synthesized derivatives in quality control environments where stereochemical integrity is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperidine-3,5-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.